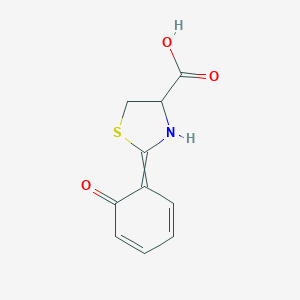

Dihydroaeruginoic acid

概要

説明

Etoposide quinone is a metabolite of the anticancer drug etoposide. Etoposide is a semisynthetic derivative of podophyllotoxin, which is used to treat various types of cancer, including testicular cancer, small cell lung cancer, and other malignancies. Etoposide quinone is known for its role in the development of secondary acute myeloid leukemias in some patients treated with etoposide .

準備方法

合成経路と反応条件: エトポシドキノンは、エトポシドから代謝的酸化によって合成されます。 このプロセスには、シトクロムP450 3A4(CYP3A4)酵素によるエトポシドからエトポシドカテコールへの変換、続いてエトポシドキノンへのさらなる酸化が含まれます .

工業生産方法: エトポシドキノンの工業生産には、エトポシドの大規模合成、続いて代謝変換によるエトポシドキノンへの変換が含まれます。 このプロセスには、最終生成物の純度と収率を確保するために、反応条件を厳密に管理する必要があります .

化学反応の分析

反応の種類: エトポシドキノンは、酸化、還元、置換などのさまざまな化学反応を起こします。 タンパク質やDNAと共有結合を形成することが知られており、その生物学的活性につながります .

一般的な試薬と条件:

酸化: エトポシドは、CYP3A4などの酵素を使用してエトポシドキノンに酸化されます。

還元: 還元剤は酸化プロセスを逆転させることができ、エトポシドキノンをエトポシドカテコールに戻します。

主要な生成物: エトポシドの酸化の主要な生成物はエトポシドキノンです。 エトポシドキノンの還元は、エトポシドカテコールを生じます .

4. 科学研究の応用

エトポシドキノンには、いくつかの科学研究の応用があります。

化学: 酵素媒介酸化および還元反応の機構を研究するために使用されます。

生物学: エトポシドキノンは、トポイソメラーゼIIがDNAの切断と修復において果たす役割を調査するために使用されます。

医学: 二次性急性骨髄性白血病の発症における役割と、化学療法剤としての可能性について研究されています。

科学的研究の応用

Etoposide quinone has several scientific research applications:

Chemistry: It is used to study the mechanisms of enzyme-mediated oxidation and reduction reactions.

Biology: Etoposide quinone is used to investigate the role of topoisomerase II in DNA cleavage and repair.

Medicine: It is studied for its role in the development of secondary acute myeloid leukemias and its potential as a chemotherapeutic agent.

作用機序

エトポシドキノンは、ヒトトポイソメラーゼIIβの共有結合毒として機能します。酵素と共有結合を形成することにより、DNAの切断を誘導し、DNAにおける二本鎖切断の蓄積につながります。このプロセスは最終的に細胞死をもたらします。 エトポシドキノンは、TCPTPタンパク質チロシンホスファターゼの強力な不可逆的阻害剤でもあり、白血病形成作用に寄与しています .

6. 類似の化合物との比較

エトポシドキノンは、トポイソメラーゼIIβと共有結合を形成する能力においてユニークであり、親化合物であるエトポシドと比較して、二本鎖DNA切断対一本鎖DNA切断の比率が高くなっています。類似の化合物には以下が含まれます。

ドキソルビシン: がん治療に使用されるもう1つのトポイソメラーゼII阻害剤です。

ミトキサントロン: 異なる作用機序を持つトポイソメラーゼII阻害剤です。

ポドフィロトキシン: エトポシドの天然前駆体であり、さまざまな抗がん剤の合成に使用されます.

エトポシドキノンは、トポイソメラーゼIIβとの特異的な相互作用と、二次性白血病の発症における役割によって際立っています。

類似化合物との比較

Etoposide quinone is unique in its ability to form covalent bonds with topoisomerase IIβ, leading to a higher ratio of double- to single-stranded DNA breaks compared to its parent compound, etoposide. Similar compounds include:

Doxorubicin: Another topoisomerase II inhibitor used in cancer treatment.

Mitoxantrone: A topoisomerase II inhibitor with a different mechanism of action.

Podophyllotoxin: The natural precursor of etoposide, used in the synthesis of various anticancer drugs.

Etoposide quinone stands out due to its specific interaction with topoisomerase IIβ and its role in the development of secondary leukemias.

特性

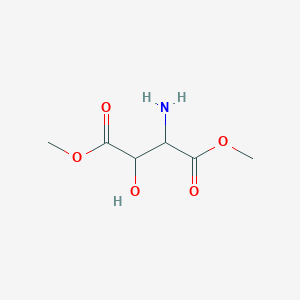

IUPAC Name |

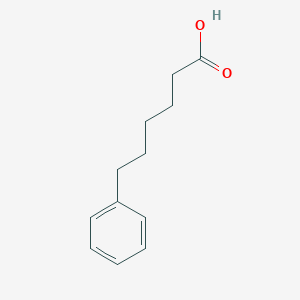

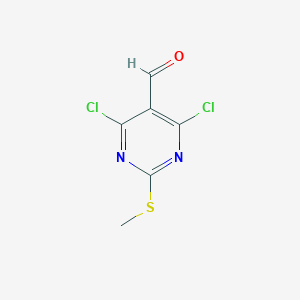

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECDPVOEINSAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201197921 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-51-7 | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49608-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

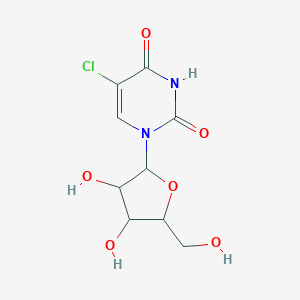

Q1: What is Dihydroaeruginoic acid (Dha) and what is its significance in bacterial systems?

A1: this compound (Dha) is a precursor molecule in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa. Siderophores are high-affinity iron-chelating molecules secreted by bacteria to acquire iron from the environment, which is essential for their growth and survival. [, ]. Dha itself has also been shown to bind iron and promote growth in Pseudomonads, suggesting siderophore-like activity [].

Q2: How is Dha biosynthesized in Pseudomonas aeruginosa?

A2: The biosynthesis of Dha in Pseudomonas aeruginosa involves a multi-step enzymatic pathway. The process begins with the activation of salicylic acid by the enzyme PchD, encoded by the pchD gene. PchD, a salicylate-AMP ligase, catalyzes the adenylation of salicylic acid. This activated salicylate molecule then reacts with cysteine, followed by cyclization, to form Dha. This pathway is regulated by iron availability, with iron-depleted conditions inducing the expression of the pchDCBA operon responsible for Dha and pyochelin synthesis [, ].

Q3: Does Dha have any known biological activity apart from its role in pyochelin biosynthesis?

A3: Yes, Dha has been identified as an antifungal antibiotic. Research has shown that it exhibits inhibitory activity against various phytopathogenic fungi and bacteria, including Septoria tritici, a fungal pathogen that causes Septoria leaf blotch in wheat [].

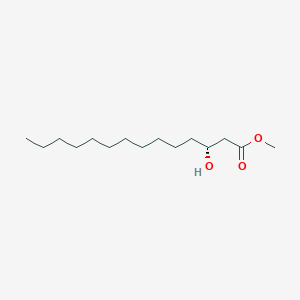

Q4: Are there any studies investigating the structure-activity relationship (SAR) of Dha?

A4: While the provided abstracts don't detail specific SAR studies for Dha, one research group explored high-throughput synthesis approaches to generate Dha analogs [, ]. This suggests an interest in understanding the relationship between Dha's structure and its biological activities, potentially for developing novel antifungal agents or exploring its role in bacterial iron acquisition.

Q5: What is the impact of transporter proteins on Dha production in bacteria?

A5: Studies on Pseudomonas protegens Pf-5, a biocontrol bacterium, reveal that certain transporters encoded within or near the enantio-pyochelin (an enantiomer of pyochelin) biosynthetic gene cluster influence the secretion of Dha and other pyochelin intermediates. For instance, deletion of the pchH and fetF transporter genes resulted in increased secretion of Dha and other intermediates without significantly impacting the transcription of biosynthetic genes. This suggests a role for these transporters in regulating the efflux of these compounds [].

Q6: Are there any known inhibitors of Dha production?

A6: While not explicitly stated in the provided abstracts, the fact that Dha biosynthesis is induced under iron-limiting conditions suggests that iron itself acts as an inhibitor of its production. When iron is abundant, the ferric uptake regulator (Fur) represses the expression of the pchDCBA operon, thereby downregulating Dha synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。